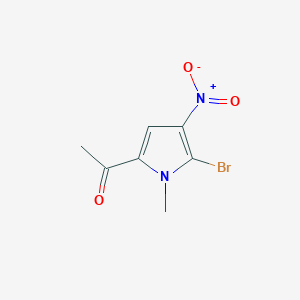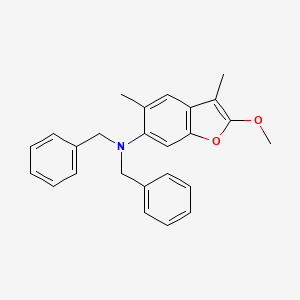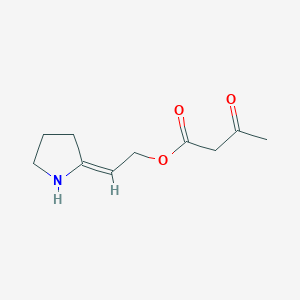
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can be achieved through a 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides with nitrostyrenes under hydrogen-bond-assisted conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like 1-propanol, with the mixture being refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
科学的研究の応用
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate has several applications in scientific research:
作用機序
The mechanism of action of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The pyrrolidine ring can engage in binding interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in biological processes .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a ketone functional group.
Pyrrolidine-2,5-dione: Another derivative with two ketone groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate is unique due to its specific structural features, which include the pyrrolidine ring and the 3-oxobutanoate moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
[(2E)-2-pyrrolidin-2-ylideneethyl] 3-oxobutanoate |
InChI |
InChI=1S/C10H15NO3/c1-8(12)7-10(13)14-6-4-9-3-2-5-11-9/h4,11H,2-3,5-7H2,1H3/b9-4+ |
InChIキー |
CVLYBVPKCMCHLO-RUDMXATFSA-N |
異性体SMILES |
CC(=O)CC(=O)OC/C=C/1\CCCN1 |
正規SMILES |
CC(=O)CC(=O)OCC=C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B12879352.png)
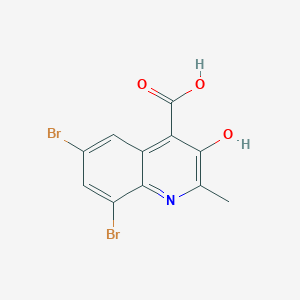
![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)


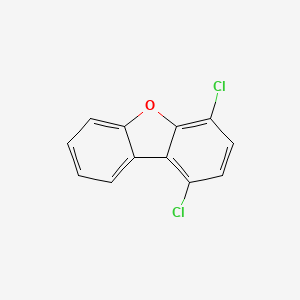
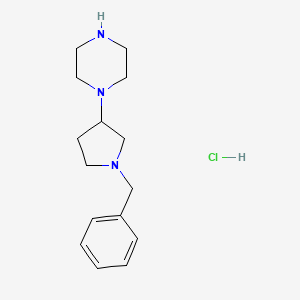
![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)

![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)
![4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline](/img/structure/B12879409.png)
